Sodium Channel Blockade: U-54494A Analogs Show 3.4-Fold Potency Difference Based on Amine Ring Size
In a direct head-to-head comparison, the pyrrolidinyl benzamide analog (U-49524E) of U-54494A demonstrated significantly more potent sodium channel blockade than its piperidinyl counterpart (U-49132E). The IC50 values were 118 µM for U-49524E versus 396 µM for U-49132E at a holding potential of -80 mV in N1E-115 neuroblastoma cells [1].
| Evidence Dimension | Sodium channel blockade IC50 |
|---|---|
| Target Compound Data | U-49524E (pyrrolidinyl analog of U-54494A): IC50 = 118 µM |
| Comparator Or Baseline | U-49132E (piperidinyl analog): IC50 = 396 µM |
| Quantified Difference | 3.4-fold more potent |
| Conditions | Whole-cell patch clamp in N1E-115 neuroblastoma cells, holding potential -80 mV |
Why This Matters
This quantifies the impact of amine ring size on target engagement, guiding SAR optimization and ensuring procurement of the correct pyrrolidinyl-containing analog for maximal sodium channel inhibition.
- [1] Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. Br J Pharmacol. 1992;106(1):49-54. View Source
